molecular formula C18H24O B6292442 2-(Octyloxy)naphthalene CAS No. 70617-42-4

2-(Octyloxy)naphthalene

Cat. No.: B6292442
CAS No.: 70617-42-4
M. Wt: 256.4 g/mol
InChI Key: OOFHZCBIIQCWQT-UHFFFAOYSA-N
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Description

2-(Octyloxy)naphthalene is an organic compound with the molecular formula C18H24O. It is characterized by the presence of an octyloxy group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyloxy)naphthalene typically involves the reaction of naphthol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

Naphthol+Octyl BromideK2CO3,DMFThis compound\text{Naphthol} + \text{Octyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Naphthol+Octyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Octyloxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Scientific Research Applications

2-(Octyloxy)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octyloxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes and proteins, leading to alterations in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(Hexyloxy)naphthalene
  • 2-(Decyloxy)naphthalene
  • 2-(Dodecyloxy)naphthalene

Comparison: 2-(Octyloxy)naphthalene is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior. Compared to its shorter or longer alkyl chain analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications .

Properties

IUPAC Name

2-octoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHZCBIIQCWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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